molecular formula C16H13ClN4OS B12058131 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-32-2

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12058131
CAS No.: 478255-32-2
M. Wt: 344.8 g/mol
InChI Key: NQDFYDXXVPWJGD-LEMUSSHESA-N
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Description

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane of pathogens. In cancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-one
  • 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-sulfone

Uniqueness

Compared to similar compounds, 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the thione group. This functional group can enhance its biological activity and provide distinct reactivity patterns in chemical reactions.

Properties

CAS No.

478255-32-2

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4OS/c1-11(8-14-6-3-7-22-14)10-18-21-15(19-20-16(21)23)12-4-2-5-13(17)9-12/h2-10H,1H3,(H,20,23)/b11-8+,18-10+

InChI Key

NQDFYDXXVPWJGD-LEMUSSHESA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

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